molecular formula C12H10O3 B8702312 5-Methoxy-2-naphthoic acid

5-Methoxy-2-naphthoic acid

Cat. No. B8702312
M. Wt: 202.21 g/mol
InChI Key: QDECJNWVPYZYIP-UHFFFAOYSA-N
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Patent
US06573278B2

Procedure details

5-Methoxy-2-naphthoic acid (49 7 g; 0 246 mol, J Med Chem 1993, 36, 2485) in glacial acetic acid (450 ml) and in 48% strength aqueous hydrobromic acid solution (450 ml) is heated to reflux for 15 h After cooling, the reaction mixture is concentrated in vacuo and is extracted with dichloromethane after addition to water The organic phase is washed with water, dried over MgSO4 and concentrated in vacuo. The residue is dissolved in MeOH (1.6 l) The solution is saturated with hydrogen chloride (about 1 h), the reaction mixture heating to reflux temperature. The solvent is then stripped off in vacuo, the residue is taken up in ethyl acetate, and the mixture is washed with satd NaCl solution, dried (MgSO4) and concentrated in vacuo. The residue is chromatographed on silica gel using dichloromethane:ethyl acetate (20:1). The product thus obtained is stirred with dichloromethane/petroleum ether, filtered off with suction and dried in vacuo.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichloromethane petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([C:13]([OH:15])=[O:14])=[CH:8]2.Br.[C:17](O)(=O)C>>[OH:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([C:13]([O:15][CH3:17])=[O:14])=[CH:8]2

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC1=C2C=CC(=CC2=CC=C1)C(=O)O
Name
Quantity
450 mL
Type
reactant
Smiles
Br
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
dichloromethane petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane
ADDITION
Type
ADDITION
Details
after addition to water The organic phase
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in MeOH (1.6 l) The solution
CUSTOM
Type
CUSTOM
Details
is saturated with hydrogen chloride (about 1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
WASH
Type
WASH
Details
the mixture is washed with satd NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
The product thus obtained
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
OC1=C2C=CC(=CC2=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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